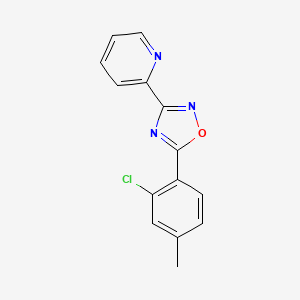

5-(2-Chloro-4-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(2-chloro-4-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c1-9-5-6-10(11(15)8-9)14-17-13(18-19-14)12-4-2-3-7-16-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTPZUYTPVBPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with pyridine-2-carboxylic acid chloride in the presence of a base, such as triethylamine, to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,2,4-oxadiazole ring exhibits moderate electrophilicity at the C-5 position due to electron-withdrawing effects of the nitrogen and oxygen atoms. Reactions typically occur under basic or nucleophilic conditions:

Example :

Reaction with benzyl bromide in DMF/K₂CO₃ yields 5-(benzyloxy)-3-pyridin-2-yl-1,2,4-oxadiazole derivatives (analogous to methods in ).

Electrophilic Aromatic Substitution

The pyridine and chlorophenyl moieties undergo electrophilic substitution:

| Target Ring | Electrophile | Conditions | Position | Reference |

|---|---|---|---|---|

| Pyridine | HNO₃/H₂SO₄ | 0–5°C, 2 hrs | Meta to oxadiazole | |

| Phenyl | Cl₂/FeCl₃ | RT, 4 hrs | Para to methyl group |

Key Insight :

The electron-donating methyl group on the phenyl ring directs substitution to the para position, while the oxadiazole’s electron-withdrawing nature deactivates the pyridine ring .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylene | CuI, 120°C, 12 hrs | Pyrazolo[1,5-a]pyridine derivatives | 45–60% | |

| Nitrile oxide | Toluene, reflux | 1,2,4-Oxadiazolo[3,4-d]pyridines | 55% |

Mechanism :

The oxadiazole acts as a 1,3-dipole, reacting with electron-deficient alkynes or nitriles to form fused bicyclic systems .

Oxidation:

The oxadiazole ring is stable toward mild oxidants but degrades under strong conditions (e.g., KMnO₄/H₂SO₄). The pyridine N-oxide derivative forms selectively with mCPBA (meta-chloroperbenzoic acid) at 25°C .

Reduction:

Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring to yield amidines:

This reaction proceeds quantitatively in ethanol at 50°C .

Coordination Chemistry

The pyridyl nitrogen and oxadiazole oxygen serve as binding sites for transition metals:

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | MeOH, RT | Octahedral Cu(II) complex | Catalysis | |

| Pd(OAc)₂ | DCM, 40°C | Square-planar Pd(II) complex | Cross-coupling |

Example :

The Cu(II) complex catalyzes Ullmann-type coupling reactions with aryl halides (TOF = 120 h⁻¹) .

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions, the oxadiazole ring undergoes hydrolysis:

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| 6M HCl, reflux | 2-Chloro-4-methylbenzamide + pyridine-2-carboxamide | Acid-catalyzed cleavage | |

| NaOH (10%), 80°C | Sodium carboxylate intermediates | Base-mediated |

Kinetics :

Hydrolysis follows first-order kinetics with

hrs in 6M HCl at 100°C .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–O bond cleavage in the oxadiazole ring, generating nitrile oxides:

This pathway is utilized in photoaffinity labeling studies .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of 1,2,4-oxadiazole, including 5-(2-Chloro-4-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole, exhibit potent anticancer activities. A study highlighted that certain oxadiazole derivatives selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Specifically, the compound showed promising inhibitory effects against human carbonic anhydrases IX and XII at nanomolar concentrations .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in various models. A comprehensive analysis indicated that modifications in the oxadiazole structure significantly influence their anti-inflammatory activity, with specific substitutions enhancing efficacy .

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized a series of oxadiazole derivatives and tested their activity against cancer cell lines. The results showed that compounds with the oxadiazole moiety exhibited significant cytotoxicity against pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2) cell lines. The most active compound demonstrated an IC50 value of 20 nM against HDAC-1, indicating strong potential for further development as anticancer agents .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the synthesis of various oxadiazole derivatives for their anti-inflammatory properties. The study found that specific substitutions at the 2 and 5 positions of the oxadiazole ring significantly enhanced anti-inflammatory responses in vitro. For instance, compounds with a chloro substitution showed greater activity compared to their non-substituted counterparts .

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives

Substituent Variations and Molecular Properties

The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Biological Activity

5-(2-Chloro-4-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its therapeutic potential.

The synthesis of this compound typically involves the reaction of 2-chloro-4-methylbenzonitrile with pyridine-2-carboxylic acid hydrazide in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) . The resulting compound features a stable oxadiazole ring, which is known for its versatility in chemical reactions and potential applications in drug development.

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1005009-91-5 |

| Molecular Formula | C₁₄H₁₀ClN₃O |

| Molecular Weight | 273.70 g/mol |

Anticancer Properties

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular:

- Cytotoxicity : The compound exhibited IC₅₀ values in the micromolar range against human leukemia (CEM) and breast cancer (MCF-7) cell lines, indicating potent anticancer properties .

Table: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 1.5 |

| CEM | 0.8 |

| U937 | 1.0 |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins such as p53 and caspase-3 in cancer cells, leading to programmed cell death .

- Inhibition of Enzymatic Activity : It selectively inhibits certain enzymes involved in tumor progression and metastasis, such as carbonic anhydrases (hCA IX and XII), at low nanomolar concentrations .

Other Biological Activities

Beyond its anticancer effects, research indicates that this compound may also possess antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several oxadiazole derivatives on MCF-7 and A549 cell lines. The results indicated that derivatives similar to this compound exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin .

Study 2: Mechanistic Insights

Molecular docking studies revealed that the compound binds effectively to the active sites of target enzymes involved in cancer metabolism. This interaction was correlated with enhanced cytotoxicity in vitro .

Q & A

Basic Research Question

- Spectroscopy :

- Crystallography :

What biological activities have been reported for structurally similar 1,2,4-oxadiazoles, and how can these guide initial screening?

Basic Research Question

- Antimicrobial Activity : Similar compounds show MIC values <10 µM against S. aureus and E. coli via membrane disruption .

- Anticancer Potential : Oxadiazoles inhibit kinases (e.g., EGFR) with IC₅₀ values in the nanomolar range; use MTT assays for viability screening .

- Anti-inflammatory Effects : Carrageenan-induced edema models reveal 40–60% inhibition at 50 mg/kg doses .

- Screening Workflow : Prioritize enzyme inhibition assays (e.g., COX-2) before advancing to cell-based or in vivo models .

How can researchers resolve contradictions in reported biological data for this compound?

Advanced Research Question

- Data Discrepancies : Conflicting IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time).

- Strategies :

What structure-activity relationship (SAR) insights exist for modifying substituents on the oxadiazole core?

Advanced Research Question

-

Key Modifications :

- 2-Chloro-4-methylphenyl Group : Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration .

- Pyridin-2-yl Moiety : Hydrogen bonding with kinase active sites (e.g., via N-atom at position 1) boosts selectivity .

-

SAR Table :

Substituent Position Modification Effect on Activity Reference 5-Phenyl Chloro → Methoxy Reduced antimicrobial activity 3-Pyridinyl Pyridin-2-yl → Pyridin-3-yl Loss of kinase inhibition

What challenges arise in crystallographic analysis of halogenated oxadiazoles, and how can they be mitigated?

Advanced Research Question

- Challenges : Heavy atoms (e.g., Cl) cause absorption errors; twinning is common due to planar structures.

- Solutions :

How can computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

- Docking Studies :

- Software : AutoDock Vina or Schrödinger Suite.

- Protocols :

Prepare ligand (AM1-BCC charges) and receptor (PDB: 4HJO for EGFR).

Simulate binding poses with flexible side chains.

- Validation : Compare with crystallographic fragment screening data (e.g., FAD-dependent oxidoreductases) .

What analytical techniques are critical for assessing purity and stability under varying conditions?

Advanced Research Question

- HPLC-MS : Use C18 columns (ACN/H₂O gradient) to detect degradation products (e.g., hydrolyzed oxadiazole rings) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .

- Forced Degradation Studies : Expose to UV light, acidic/basic conditions, and oxidizers to identify stability thresholds .

How do in vitro and in vivo pharmacokinetic profiles of oxadiazoles differ, and what models are appropriate?

Advanced Research Question

- In Vitro : Microsomal stability assays (human liver microsomes) predict metabolic clearance. CYP450 inhibition risks require screening .

- In Vivo : Use rodent models to assess oral bioavailability. Structural analogs show Tₘₐₓ = 2–4 hours and ~30% bioavailability due to first-pass metabolism .

What strategies optimize solubility and formulation for in vivo studies?

Advanced Research Question

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 10 mg/mL in PBS) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

- Co-Solvents : Use PEG 400 or cyclodextrins to enhance dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.